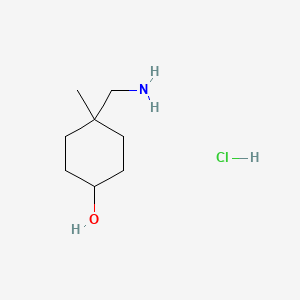![molecular formula C6H3ClIN3 B13454244 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms
Preparation Methods
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of pyrrole derivatives and subsequent halogenation steps to introduce the chlorine and iodine atoms . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization and Ring-Opening Reactions: These reactions can modify the core structure of the compound, leading to different derivatives
Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can be compared with other pyrrolopyridazine derivatives such as:
- 3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine
- 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde
- 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4-6(11-10-5)3(8)2-9-4/h1-2,9H |
InChI Key |
YCZSLXKOBRAPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN=C1Cl)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

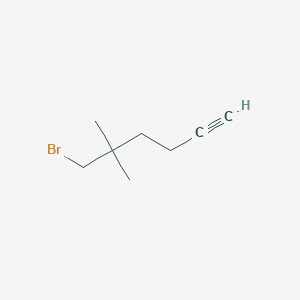

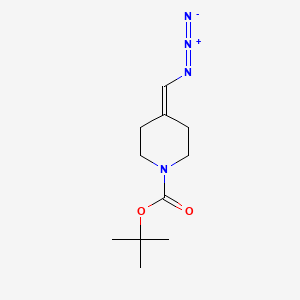
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
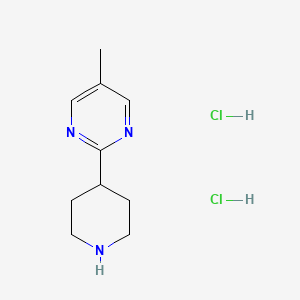

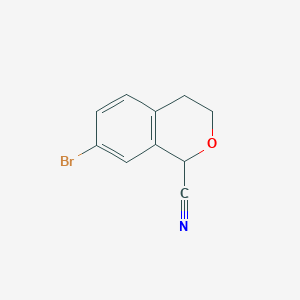
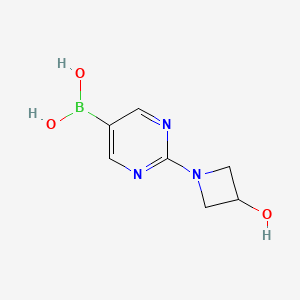
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
